molecular formula C11H12N4O3S B563909 Sulfameter-d4 CAS No. 1189483-96-2

Sulfameter-d4

Cat. No. B563909
CAS RN: 1189483-96-2
M. Wt: 284.326
InChI Key: GPTONYMQFTZPKC-QFFDRWTDSA-N
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Description

Sulfameter-d4, also known as Sulfametoxydiazine-d4 or 5-Methoxysulfadiazine-d4, is the deuterium-labeled version of Sulfameter . It is an effective long-acting sulfonamide antibiotic with antibacterial activities .


Physical And Chemical Properties Analysis

Sulfameter-d4 is a solid substance that is soluble in DMSO . It has a melting point of 205 – 207°C and is stable in air . The compound appears as a yellow solid .

Scientific Research Applications

Analytical Method Development

A study focused on developing and validating an advanced Liquid-Liquid Extraction method for evaluating Sulfamethoxazole in human plasma. This method utilized UPLC-MS/MS and Sulfamethoxazole D4 as an Internal Standard. It proved all the stability parameters for matrices and solutions used in the study, making it suitable for bioequivalence studies and potentially applicable for combined formulations studies (VijeyAanandhi et al., 2021).

Environmental Impact Analysis

Research incorporated sulfur chemistry, including compounds like Sulfameter-d4, into the National Center for Atmospheric Research Community Climate Model. The study evaluated how sulfur compounds interact with other elements in the atmosphere, contributing to understanding the environmental impact and the role of such compounds in atmospheric chemistry (Barth et al., 2000).

Sensing Technologies

A novel H2S sensor was developed to quantify rates and patterns of SO4 2− reduction and sulfidic diagenetic processes in sediment. This sensor, involving a diphenylcarbazone (DPCO) indicator, offers a new approach to measure H2S in various environments, potentially including those where Sulfameter-d4 and related compounds are relevant (Yin et al., 2017).

Advanced Water Treatment Analysis

A study investigated the removal kinetics of sulfamethoxazole (SMX) in an advanced oxidation process (AOP) based on the combination of zero valent iron (Fe0) and bisulfite (S(IV)). This research could be relevant for understanding the environmental fate and treatment possibilities of Sulfameter-d4 in water treatment processes (Du et al., 2017).

Drug Analysis in Agricultural Environments

A method involving ultrasound/microwave-assisted extraction (UMAE) combined with solid–liquid–solid dispersive extraction (SLSDE) was developed for extracting sulfonamides and metabolites from manure samples. This method, considering its applicability to various sulfonamides, could be potentially applicable to Sulfameter-d4 analysis in agricultural settings (Wu et al., 2015).

Mechanism of Action

Target of Action

Sulfameter-d4, also known as Sulfametoxydiazine-d4, primarily targets the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

Sulfameter-d4 acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the normal substrate, para-aminobenzoic acid (PABA), from accessing the active site. This inhibits the production of dihydropteroate, a precursor of folic acid, thereby disrupting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthase by Sulfameter-d4 disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Sulfameter-d4 effectively halts DNA replication in bacteria, leading to their inability to proliferate .

Pharmacokinetics

They can be influenced by factors such as the drug’s chemical structure, the patient’s physiological state, and the method of drug administration .

Result of Action

The primary result of Sulfameter-d4’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, Sulfameter-d4 effectively halts the proliferation of bacteria. This makes it an effective long-acting sulfonamide antibiotic .

Action Environment

The action, efficacy, and stability of Sulfameter-d4 can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s physiological state, and genetic factors . For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the efficacy of Sulfameter-d4 . Additionally, the patient’s physiological state, such as their age, health status, and genetic makeup, could influence how Sulfameter-d4 is absorbed, distributed, metabolized, and excreted .

Safety and Hazards

Sulfameter can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for Sulfameter-d4 were not found in the search results, it’s worth noting that deuterium-labeled compounds like Sulfameter-d4 are often used in research and development due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . They could be used in the study of drug metabolism, pharmacokinetics, and drug-drug interactions.

properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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